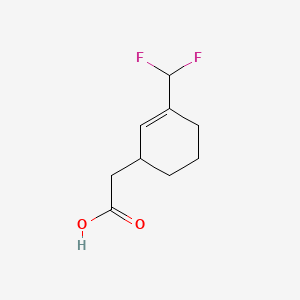![molecular formula C33H27OP B14910829 (2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14910829.png)
(2'-(1-(4-Methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organic compound that features a biphenyl backbone with a methoxyphenyl vinyl group and a diphenylphosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Suzuki–Miyaura Coupling: This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield phosphine oxides, while reduction would produce ethyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is used as a ligand in various catalytic processes. Its unique structure allows it to coordinate with transition metals, facilitating reactions such as cross-coupling and hydrogenation .
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s ability to form stable complexes with metals could be explored for potential therapeutic uses, such as in drug delivery systems or as imaging agents.
Industry
In industry, this compound could be used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism by which (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: This compound is also a biphenyl derivative with diphenylphosphane groups, used as a ligand in catalytic processes.
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Another biphenyl derivative with methoxyphenyl vinyl groups, used in the development of OLEDs.
Uniqueness
What sets (2’-(1-(4-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane apart is its combination of a methoxyphenyl vinyl group and a diphenylphosphane moiety, which provides unique electronic and steric properties. These properties make it particularly effective as a ligand in various catalytic processes, offering advantages in terms of reaction efficiency and selectivity.
Propriétés
Formule moléculaire |
C33H27OP |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
[2-[2-[1-(4-methoxyphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H27OP/c1-25(26-21-23-27(34-2)24-22-26)30-17-9-10-18-31(30)32-19-11-12-20-33(32)35(28-13-5-3-6-14-28)29-15-7-4-8-16-29/h3-24H,1H2,2H3 |
Clé InChI |
NQUUKJBTVVEOQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)











